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Introduction
Poly(ADP-ribose) polymerase 16 (PARP16), an endoplasmic reticulum (ER)-resident

transmembrane protein, is a key regulator of the Unfolded Protein Response (UPR).[1] Its

involvement in cellular stress responses has made it an attractive target for therapeutic

development. Understanding the protein-protein interactions (PPIs) of PARP16 is crucial for

elucidating its biological functions and its role in disease. DB008 is a potent and selective,

clickable, covalent inhibitor of PARP16, making it an invaluable chemical probe for studying

PARP16 biology.[2][3][4] This application note provides detailed protocols and background

information for utilizing DB008 to identify and characterize the PARP16 interactome.

DB008 has an IC50 value of 0.27 μM for PARP16.[2] It contains an acrylamide electrophile that

covalently modifies a non-conserved cysteine residue (Cys169) in the active site of PARP16,

leading to irreversible inhibition.[3][4] Furthermore, DB008 possesses a terminal alkyne group,

enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

This feature allows for the attachment of various reporter tags, such as biotin for affinity

purification or fluorophores for imaging.

Quantitative Data
While a definitive, published list of PARP16 protein-protein interactions identified specifically

through a DB008-based affinity purification-mass spectrometry (AP-MS) experiment is not yet
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available, this section presents known interaction data for PARP16 derived from other

methodologies, such as co-immunoprecipitation (Co-IP). This data can serve as a valuable

reference for validating future DB008-based proteomics studies.

Table 1: Known Protein-Protein Interactions of PARP16
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Table 2: Properties of the Chemical Probe DB008
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Property Value Reference

PARP16 IC50 0.27 µM [2]

Mechanism of Action
Covalent, irreversible inhibitor

targeting Cys169
[3][4]

Selectivity

Highly selective for PARP16 in

irreversible binding mode;

some reversible inhibition of

PARP2.

[3]

Chemical Handle
Terminal alkyne for click

chemistry
[2][3][4]

Signaling Pathways Involving PARP16
PARP16 is a critical component of the Unfolded Protein Response (UPR), a cellular stress

response pathway activated by the accumulation of unfolded or misfolded proteins in the

endoplasmic reticulum. PARP16 directly interacts with and activates two of the three main UPR

sensors: PERK and IRE1α.[1][5]
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Figure 1: PARP16's role in the Unfolded Protein Response (UPR) pathway.

Experimental Protocols
The following protocols provide a framework for using DB008 to identify PARP16 protein-

protein interactions.

Experimental Workflow Overview
The overall workflow involves treating live cells with DB008 to covalently label PARP16,

followed by cell lysis, click chemistry to attach a biotin tag, affinity purification of the PARP16-

DB008-biotin complex and its interacting proteins, and finally, identification of the co-purified

proteins by mass spectrometry.
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1. Live Cell Labeling
Treat cells with DB008 (alkyne probe)

2. Cell Lysis
Prepare whole-cell or fractionated lysates

3. Click Chemistry
React with Azide-Biotin

4. Affinity Purification
Use streptavidin beads to pull down biotinylated complexes

5. Elution and Digestion
Elute protein complexes and digest into peptides

6. Mass Spectrometry
Analyze peptides by LC-MS/MS

7. Data Analysis
Identify and quantify proteins to determine specific interactors

Click to download full resolution via product page

Figure 2: Workflow for identifying PARP16 interactors using DB008.

Detailed Protocol: Affinity Purification of PARP16
Interactors using DB008
1. Live Cell Labeling with DB008

Cell Culture: Culture cells of interest (e.g., HEK293T, HAP1) to 70-80% confluency.
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Probe Treatment: Treat cells with DB008 at a final concentration of 100-500 nM in serum-

free media. A DMSO-treated control should be run in parallel. Incubate for 2-4 hours at 37°C.

Note: The optimal concentration and incubation time should be determined empirically for

each cell line and experimental condition.

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess

probe. Harvest the cells by scraping or trypsinization.

2. Cell Lysis

Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer

supplemented with protease and phosphatase inhibitors).

Lysis: Incubate on ice for 30 minutes with intermittent vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble proteome. Determine the protein

concentration using a standard assay (e.g., BCA).

3. Click Chemistry Reaction

Reaction Mix Preparation: For each 1 mg of protein lysate, prepare the following click

chemistry reaction mix in a microcentrifuge tube:

Protein Lysate: up to 900 µL

Azide-Biotin (10 mM stock in DMSO): 1 µL (final concentration 10 µM)

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water): 20 µL (final concentration 1

mM)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol): 60

µL (final concentration 100 µM)

Copper (II) Sulfate (50 mM stock in water): 20 µL (final concentration 1 mM)
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Reaction Incubation: Vortex the mixture and incubate at room temperature for 1 hour with

rotation.

4. Affinity Purification

Bead Preparation: Use high-capacity streptavidin agarose beads. Wash the beads three

times with lysis buffer.

Binding: Add the click-reacted lysate to the washed streptavidin beads. Incubate overnight at

4°C with rotation.

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads

extensively to remove non-specific binders. Perform sequential washes with:

Lysis buffer containing 1% SDS

8 M urea in 100 mM Tris-HCl, pH 8.0

Lysis buffer

100 mM Tris-HCl, pH 8.0

5. On-Bead Digestion and Mass Spectrometry

Reduction and Alkylation: Resuspend the beads in 100 mM Tris-HCl, pH 8.0 containing 10

mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add

iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

Digestion: Add trypsin (sequencing grade) to the bead slurry at a 1:50 (enzyme:protein) ratio

and incubate overnight at 37°C with shaking.

Peptide Elution: Centrifuge the beads and collect the supernatant containing the tryptic

peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid.

Sample Preparation for MS: Combine the eluates, desalt using C18 spin columns, and dry

under vacuum.
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LC-MS/MS Analysis: Reconstitute the peptides in 0.1% formic acid and analyze by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass

spectrometer.

Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant,

Proteome Discoverer) to identify and quantify proteins. Compare the protein abundances in

the DB008-treated samples to the DMSO-treated controls to identify specific PARP16

interactors.

Validation of Potential Interactors
Identified protein-protein interactions should be validated using orthogonal methods.

Co-immunoprecipitation (Co-IP)
- Use specific antibodies for PARP16 and the putative interactor.
- Can be performed with endogenous or overexpressed proteins.

Western Blotting
- Confirm the presence of the putative interactor in the pulldown eluate.

Proximity Ligation Assay (PLA)
- In situ detection of protein-protein interactions in fixed cells.

- Provides spatial information about the interaction.

Functional Assays
- Investigate the functional consequences of the interaction.

- e.g., knockdown of the interactor and assess UPR signaling.

Click to download full resolution via product page

Figure 3: Orthogonal methods for validating identified PARP16 protein-protein interactions.

Conclusion
The chemical probe DB008, with its high selectivity and clickable functionality, provides a

powerful tool for the discovery and characterization of PARP16 protein-protein interactions. The

protocols outlined in this application note offer a comprehensive approach to identify the

PARP16 interactome, which will undoubtedly provide novel insights into its biological roles and

its potential as a therapeutic target. The combination of chemical proteomics with rigorous

validation strategies will be essential for building a detailed understanding of the PARP16

signaling network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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